Kelatorphan

Description

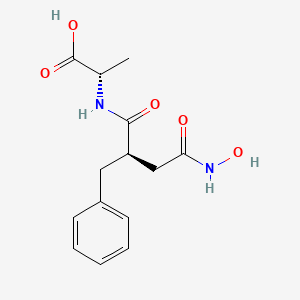

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-9(14(19)20)15-13(18)11(8-12(17)16-21)7-10-5-3-2-4-6-10/h2-6,9,11,21H,7-8H2,1H3,(H,15,18)(H,16,17)(H,19,20)/t9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCFZTVYDSKXNM-GXSJLCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238911 | |

| Record name | Kelatorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92175-57-0 | |

| Record name | N-[(2R)-4-(Hydroxyamino)-1,4-dioxo-2-(phenylmethyl)butyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92175-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kelatorphan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kelatorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Kelatorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KELATORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46BBW2U5D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Inhibition Profile of Kelatorphan: A Technical Guide to its Target Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kelatorphan, a potent inhibitor of multiple enkephalin-degrading enzymes, represents a significant tool in the study of the endogenous opioid system. Its ability to prevent the breakdown of enkephalins leads to a substantial potentiation of their analgesic effects. This technical guide provides an in-depth overview of the primary enzymatic targets of this compound, presenting key quantitative data, detailed experimental methodologies for the characterization of its inhibitory activity, and visualizations of the relevant biochemical pathways and experimental workflows.

Target Enzymes of this compound

This compound is recognized as a powerful and comprehensive inhibitor of nearly all enzymes responsible for the catabolism of endogenous enkephalins.[1] Its inhibitory action spans several key metallopeptidases, effectively preventing the degradation of enkephalins at multiple cleavage sites. The primary target enzymes of this compound include:

-

Neutral Endopeptidase (NEP) , also known as enkephalinase.

-

Dipeptidyl Peptidase III (DPP3) , which cleaves the Gly2-Gly3 bond of enkephalins.[2]

-

Aminopeptidase N (APN) .

-

Angiotensin-Converting Enzyme (ACE) .[1]

The simultaneous inhibition of these enzymes by this compound leads to a significant increase in the local concentration and prolonged action of enkephalins, thereby enhancing their physiological effects.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound against its target enzymes has been quantified through the determination of inhibition constants (Ki). These values, primarily from the seminal work of Fournié-Zaluski et al. (1984), are summarized in the table below.[2]

| Target Enzyme | Abbreviation | This compound K_i_ Value |

| Neutral Endopeptidase | NEP | 1.4 nM |

| Dipeptidyl Peptidase III | DPP3 | 2 nM |

| Aminopeptidase N | APN | 7 µM |

| Angiotensin-Converting Enzyme | ACE | Not specified in source |

Table 1: Inhibition constants (K_i_) of this compound for its primary target enzymes.[2]

Signaling Pathway of Enkephalin Potentiation by this compound

This compound exerts its pharmacological effects by intervening in the natural degradation pathway of enkephalins. By inhibiting the enzymes responsible for their breakdown, this compound increases the availability of these endogenous opioid peptides to bind to their receptors, primarily the δ- and μ-opioid receptors. This enhanced receptor activation leads to downstream signaling cascades that ultimately produce analgesic and other physiological responses.

Experimental Protocols for Enzyme Inhibition Assays

The following protocols are reconstructed based on methodologies described in publications from the research group that first characterized this compound and on standard assays for these enzymes.

General Workflow for Determining Enzyme Inhibition

The determination of the inhibitory potency of this compound against its target enzymes typically follows a standardized workflow. This involves preparing the enzyme and substrate, incubating them with and without the inhibitor, measuring the enzymatic activity, and then analyzing the data to calculate key inhibition parameters such as IC50 and Ki.

Neutral Endopeptidase (NEP/Enkephalinase) Inhibition Assay

This assay measures the ability of this compound to inhibit the cleavage of the Gly3-Phe4 bond in enkephalins.

-

Enzyme Source: Partially purified enkephalinase from rat brain striatum or kidney cortex.

-

Substrate: [3H]-[D-Ala2, Leu5]enkephalin (typically at a concentration close to its Km value). The use of a D-amino acid at position 2 prevents degradation by aminopeptidases.

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Enzyme preparation is pre-incubated with varying concentrations of this compound for 10-15 minutes at 37°C. The reaction is initiated by the addition of the radiolabeled substrate and incubated for a further 20-30 minutes at 37°C.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of an acid, such as 0.1 M HCl.

-

Detection Method: The product of the reaction, [3H]Tyr-D-Ala-Gly, is separated from the unreacted substrate using high-performance liquid chromatography (HPLC) with a reverse-phase C18 column or by using polystyrene bead column chromatography.[4][5] The amount of radioactivity in the product fraction is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Dipeptidyl Peptidase III (DPP3) Inhibition Assay

This assay quantifies the inhibition of the cleavage of the Gly2-Gly3 bond of enkephalins.

-

Enzyme Source: Purified or partially purified DPP3 from rat brain or erythrocytes.

-

Substrate: Arg-Arg-β-naphthylamide is a commonly used fluorogenic substrate. Alternatively, [3H]-[Tyr1, Gly2]enkephalin can be used to monitor the release of [3H]Tyr-Gly.

-

Buffer: 50 mM Tris-HCl, pH 8.5, containing 100 mM NaCl and 1 mM β-mercaptoethanol.[6]

-

Incubation: Similar to the NEP assay, the enzyme is pre-incubated with this compound before the addition of the substrate. Incubation is carried out at 37°C.

-

Detection Method:

-

For the fluorogenic substrate, the release of β-naphthylamine is monitored fluorometrically.

-

For the radiolabeled substrate, the product [3H]Tyr-Gly is separated by HPLC and quantified by liquid scintillation counting.

-

-

Data Analysis: The Ki is determined from the IC50 value as described for the NEP assay.

Aminopeptidase N (APN) Inhibition Assay

This assay measures the inhibition of the cleavage of the N-terminal tyrosine from enkephalins.

-

Enzyme Source: Rat brain homogenates or purified APN.

-

Substrate: [3H]-[Leu5]enkephalin. To specifically measure aminopeptidase activity in the presence of enkephalinase, a potent NEP inhibitor like thiorphan is included in the assay mixture.[7]

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: The enzyme preparation is incubated with the substrate and varying concentrations of this compound at 37°C.

-

Detection Method: The reaction product, [3H]Tyrosine, is separated from the substrate by chromatography (e.g., on a polystyrene bead column or by HPLC) and quantified by liquid scintillation counting.[7]

-

Data Analysis: The inhibitory potency of this compound is determined by calculating the IC50 and Ki values as described above. It has been noted that this compound is significantly less potent against total aminopeptidase activity but shows higher affinity for a specific form, aminopeptidase M.[8]

Conclusion

This compound's profile as a multi-target inhibitor of the key enzymes responsible for enkephalin degradation underscores its significance as a pharmacological tool and a lead compound for the development of novel analgesics. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers in the fields of neuropharmacology, drug discovery, and opioid research. The continued investigation into the nuanced interactions of this compound with its target enzymes will undoubtedly yield further insights into the complex regulation of the endogenous opioid system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Enkephalinase inhibitors and molecular study of the differences between active sites of enkephalinase and angiotensin-converting enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enkephalin dipeptidyl carboxypeptidase (enkephalinase) activity: selective radioassay, properties, and regional distribution in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo effects of this compound on enkephalin metabolism in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Kelatorphan's Inhibitory Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kelatorphan is a potent, dual inhibitor of several key enzymes responsible for the degradation of endogenous enkephalins, neuropeptides with significant roles in pain modulation and other physiological processes. This technical guide provides an in-depth overview of the in vitro characterization of this compound's inhibitory profile, with a focus on its activity against neprilysin (NEP), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3). This document summarizes the quantitative inhibitory data, details the experimental protocols for key assays, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound, with the IUPAC name N-[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-alanine, is a powerful and comprehensive inhibitor of the primary enzymes that catabolize enkephalins. These enzymes include neutral endopeptidase (NEP, also known as enkephalinase), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3).[1] By inhibiting these enzymes, this compound effectively prevents the breakdown of enkephalins, thereby potentiating their analgesic and other neurological effects. This dual-inhibitor strategy has been a cornerstone in the rational design of analgesics that aim to enhance the body's natural pain-control mechanisms.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against its primary enzyme targets using various in vitro assays. The key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme Target | Common Name/Synonym | Substrate Used in Assay | Inhibitory Value | Reference |

| Neprilysin (NEP) | Enkephalinase | [3H][Tyr1,Met5]enkephalin | Ki = 1.4 nM | |

| Dipeptidyl Peptidase III (DPP3) | Gly2-Gly3 cleaving dipeptidylaminopeptidase | [3H]DSLET | Ki = 2 nM | |

| Aminopeptidase N (APN) | Aminopeptidase Activity | Tyr-β-naphthylamide | Ki = 7 µM | |

| Aminopeptidase M-like Activity | - | Not specified | IC50 = 400 nM | [2] |

| Angiotensin-Converting Enzyme (ACE) | - | Not specified | - | [1] |

Note: While ACE is listed as a target, specific IC50 or Ki values from the foundational studies were not detailed.

Signaling Pathway of Enkephalin Degradation

The primary mechanism of action of this compound is the inhibition of multiple enzymes involved in the enkephalin degradation pathway. This diagram illustrates the key enzymes and their cleavage sites on an enkephalin molecule, and how this compound intervenes.

Caption: Enkephalin Degradation Pathway and this compound's Sites of Action.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational research characterizing this compound.

General Workflow for Enzyme Inhibition Assay

This diagram outlines the general steps involved in determining the inhibitory activity of this compound against enkephalin-degrading enzymes.

Caption: General Experimental Workflow for this compound Inhibition Assays.

Neprilysin (NEP) Inhibition Assay

This assay measures the inhibition of NEP-mediated cleavage of [3H][Tyr1,Met5]enkephalin.

-

Enzyme Source: Partially purified neprilysin from rat brain or kidney, or commercially available recombinant NEP.

-

Substrate: [3H][Tyr1,Met5]enkephalin.

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Prepare a reaction mixture containing the Tris-HCl buffer, the enzyme preparation, and varying concentrations of this compound.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding the [3H][Tyr1,Met5]enkephalin substrate.

-

Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding an acidic solution (e.g., 0.1 M HCl).

-

Separate the product, [3H]Tyr-Gly-Gly, from the unreacted substrate using chromatography (e.g., on a Porapak Q column).

-

Quantify the radioactivity of the eluted product using liquid scintillation counting.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 and/or Ki value.

-

Aminopeptidase N (APN) Inhibition Assay

This assay determines the inhibition of APN activity using a fluorogenic or colorimetric substrate.

-

Enzyme Source: Rat striatal membranes or purified APN.

-

Substrate: L-Tyrosine-β-naphthylamide.

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

In a multi-well plate, add the enzyme preparation, buffer, and a range of this compound concentrations.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Add the L-Tyrosine-β-naphthylamide substrate to start the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the fluorescence or absorbance of the released β-naphthylamine.

-

The amount of product formed is proportional to the enzyme activity.

-

Calculate the percent inhibition at each this compound concentration to determine the IC50 and/or Ki.

-

Dipeptidyl Peptidase III (DPP3) Inhibition Assay

This assay measures the inhibition of DPP3-catalyzed hydrolysis of a specific substrate.

-

Enzyme Source: Purified DPP3 from a suitable source.

-

Substrate: [3H]DSLET ([D-Ser2, Leu5]enkephalin-Thr6) or Arg-Arg-β-naphthylamide.

-

Buffer: Appropriate buffer system for DPP3 activity (e.g., Tris-HCl).

-

Procedure:

-

Combine the enzyme, buffer, and various concentrations of this compound in a reaction vessel.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the substrate.

-

After incubation at 37°C, terminate the reaction.

-

If using a radiolabeled substrate, separate the cleavage products (e.g., [3H]Tyr-D-Ser-Gly) via chromatography and quantify using scintillation counting.

-

If using a fluorogenic substrate, measure the fluorescence of the released product.

-

Determine the inhibitory constants (IC50, Ki) from the dose-response curve.

-

Conclusion

The in vitro characterization of this compound demonstrates its potent and comprehensive inhibitory profile against the key enzymes responsible for enkephalin degradation. Its nanomolar affinity for neprilysin and dipeptidyl peptidase III, coupled with its micromolar to high nanomolar inhibition of aminopeptidase N, establishes it as a highly effective tool for preventing enkephalin catabolism. The detailed experimental protocols provided herein offer a foundation for the continued study of this compound and the development of novel analgesics targeting the endogenous opioid system.

References

The Role of Kelatorphan in Potentiating Endogenous Opioid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous opioid peptides, such as enkephalins, play a crucial role in the modulation of pain and emotional states. However, their therapeutic potential is limited by their rapid enzymatic degradation in the body. Kelatorphan has emerged as a powerful pharmacological tool that acts as a comprehensive inhibitor of the key enzymes responsible for enkephalin catabolism. By preventing this breakdown, this compound effectively increases the concentration and prolongs the action of endogenous enkephalins, thereby potentiating their signaling through opioid receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its enzymatic inhibition and analgesic effects, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The endogenous opioid system is a critical component of the body's natural pain-relief and reward pathways. Enkephalins, a class of endogenous opioid peptides, exert their effects by binding to and activating opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors. This activation leads to a cascade of intracellular signaling events that ultimately result in analgesia and other physiological responses.

However, the in vivo half-life of enkephalins is extremely short due to their rapid degradation by a group of enzymes collectively known as enkephalinases. This rapid inactivation curtails their therapeutic utility. The development of enkephalinase inhibitors represents a strategic approach to enhance and prolong the effects of endogenous opioids, offering a potential alternative to exogenous opioid analgesics with a potentially improved side-effect profile.

This compound, with the IUPAC name N-[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-alanine, is a potent and broad-spectrum inhibitor of the major enkephalin-degrading enzymes.[1] Its ability to simultaneously block multiple enzymatic pathways makes it a particularly effective agent for potentiating endogenous opioid signaling.

Mechanism of Action of this compound

This compound is a complete inhibitor of nearly all enzymes responsible for the breakdown of endogenous enkephalins.[1] The primary targets of this compound include:

-

Neutral Endopeptidase (NEP) , also known as Neprilysin or Enkephalinase A.

-

Dipeptidyl Peptidase III (DPP3) .

-

Aminopeptidase N (APN) .

-

Angiotensin-Converting Enzyme (ACE) .[1]

By inhibiting these enzymes, this compound prevents the cleavage of enkephalin molecules, leading to their accumulation in the synaptic cleft and extrasynaptic spaces. This increased concentration of enkephalins results in enhanced and sustained activation of opioid receptors, thereby amplifying their downstream signaling and physiological effects, most notably analgesia. The analgesic effects of this compound have been shown to be preventable by the opioid antagonist naloxone, confirming the opioid receptor-mediated mechanism of action.[2]

The rationale behind developing dual or multi-target enkephalinase inhibitors like this compound is that the inhibition of a single enzyme may not be sufficient to achieve a significant therapeutic effect, as other enzymes can still contribute to enkephalin degradation.[3][4] By simultaneously blocking the major catabolic pathways, a more profound and sustained potentiation of endogenous opioid signaling can be achieved.

Quantitative Data

The potency of this compound as an inhibitor of enkephalin-degrading enzymes and its in vivo efficacy have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Enzymatic Inhibition by this compound

| Enzyme | Inhibition Constant (Ki) | IC50 Value | Reference(s) |

| Neutral Endopeptidase (NEP) | 1.4 nM | Not specified | [5] |

| Dipeptidyl Peptidase III (DPP3) | 2 nM | Not specified | [5] |

| Aminopeptidase N (APN) | 7 µM | Not specified | [5] |

| Minor Aminopeptidase Activity | Not specified | 4 x 10-7 M | [6] |

Table 2: In Vivo Analgesic Effects of this compound

| Animal Model | Administration Route | Dose | Effect | Reference(s) |

| Mice | Intracerebroventricular (i.c.v.) | 50 µg | Potentiated the analgesic effect of [Met5]enkephalin by 50,000 times. | [5] |

| Normal Rats | Intravenous (i.v.) | 2.5, 5, 10, and 15 mg/kg | Produced potent antinociceptive effects, comparable to 1 mg/kg i.v. morphine at 2.5 mg/kg. | [2] |

| Arthritic Rats | Intravenous (i.v.) | 2.5 mg/kg | 244% increase in vocalization threshold compared to 144% in normal rats. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Enkephalinase Inhibition Assay using HPLC

This protocol describes a method to determine the inhibitory activity of this compound on enkephalin-degrading enzymes using High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and its metabolites.

Objective: To quantify the IC50 value of this compound for a specific enkephalin-degrading enzyme.

Materials:

-

Purified enkephalin-degrading enzyme (e.g., NEP, APN).

-

[Met5]enkephalin or [Leu5]enkephalin as substrate.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quenching solution (e.g., 1 M HCl or trifluoroacetic acid).

-

HPLC system with a C18 reverse-phase column and a UV detector.

-

Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the enkephalin substrate in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer to cover a range of concentrations for IC50 determination.

-

Prepare the purified enzyme solution in the assay buffer.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add the assay buffer, the enzyme solution, and a specific concentration of this compound (or vehicle for control).

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the enkephalin substrate. The final reaction volume should be standardized (e.g., 100 µL).

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject a defined volume of the supernatant into the HPLC system.

-

Separate the substrate and its metabolites using a suitable gradient of the mobile phase.

-

Detect the peptides by monitoring the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Quantify the peak areas of the substrate and its metabolites.

-

Calculate the percentage of substrate degradation for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Competitive Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to demonstrate that the potentiation of analgesia by this compound is due to an increased effect of endogenous enkephalins at opioid receptors.

Objective: To determine if the presence of this compound enhances the ability of enkephalins to displace a radiolabeled ligand from opioid receptors.

Materials:

-

Membrane preparation from cells expressing a specific opioid receptor subtype (e.g., µ-opioid receptor).

-

Radiolabeled opioid ligand (e.g., [3H]DAMGO for µ-receptors).

-

Unlabeled [Met5]enkephalin.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

-

Wash buffer (ice-cold binding buffer).

-

Non-specific binding control (e.g., a high concentration of naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup:

-

Prepare a series of dilutions of unlabeled [Met5]enkephalin in the binding buffer.

-

Prepare two sets of these dilutions: one with a fixed concentration of this compound and one with the vehicle.

-

-

Binding Reaction:

-

In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and the varying concentrations of [Met5]enkephalin (with or without this compound).

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Transfer the filters to scintillation vials.

-

Add scintillation cocktail and allow for equilibration.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of [Met5]enkephalin by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the [Met5]enkephalin concentration for both conditions (with and without this compound).

-

Determine the IC50 values for [Met5]enkephalin in both conditions. A leftward shift of the competition curve and a lower IC50 value in the presence of this compound indicates that it enhances the binding of enkephalin to the opioid receptor, likely by preventing its degradation during the assay.

-

In Vivo Analgesia Assessment: Hot-Plate Test

This protocol describes the hot-plate test, a common method for evaluating the analgesic effects of compounds in rodents.

Objective: To assess the antinociceptive efficacy of this compound.

Materials:

-

Hot-plate apparatus with adjustable temperature.

-

Male Swiss-Webster mice (or other suitable strain).

-

This compound solution for injection (e.g., dissolved in saline).

-

Vehicle control (e.g., saline).

-

Timer.

Procedure:

-

Acclimatization:

-

Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

-

Baseline Measurement:

-

Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).

-

Gently place a mouse on the hot plate and start the timer immediately.

-

Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.

-

Record the latency (in seconds) to the first clear nocifensive response. This is the baseline latency.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any mouse not responding within this time is removed and assigned the cut-off latency.

-

-

Drug Administration:

-

Post-Treatment Measurement:

-

At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

-

-

Data Analysis:

-

Calculate the mean response latency for each treatment group at each time point.

-

The analgesic effect can be expressed as the increase in latency compared to the baseline or as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows related to this compound's action.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for Enkephalinase Inhibition Assay.

Caption: Logical Relationship of Multi-Enzyme Inhibition by this compound.

Discussion and Future Directions

This compound stands as a seminal compound in the study of endogenous opioid systems. Its ability to potently and comprehensively inhibit the major enkephalin-degrading enzymes provides a powerful tool for elucidating the physiological roles of enkephalins. The significant potentiation of enkephalin-mediated analgesia by this compound underscores the therapeutic potential of this pharmacological strategy.

A key advantage of enkephalinase inhibitors is the potential for a more favorable side-effect profile compared to exogenous opioids. For instance, studies have shown that this compound does not cause respiratory depression, a major life-threatening side effect of morphine and other opioid agonists.[1][7] In fact, at high doses, it has been observed to increase respiration.[1]

Despite its potent in vitro and in vivo activity, the clinical development of this compound itself has been hampered by its poor penetration of the blood-brain barrier.[1] Intracerebroventricular administration is often necessary to achieve significant central effects in animal models.[1] This limitation has spurred the development of second-generation, systemically active and brain-penetrant dual enkephalinase inhibitors.

Future research in this area will likely focus on:

-

The development of novel, orally bioavailable, and CNS-penetrant multi-target enkephalinase inhibitors.

-

Further investigation into the role of endogenous opioids in various physiological and pathological processes using selective inhibitors.

-

Clinical trials to evaluate the efficacy and safety of new enkephalinase inhibitors for the treatment of acute and chronic pain, as well as other conditions such as anxiety and depression.

Conclusion

This compound is a cornerstone molecule in the field of endogenous opioid research. Its robust inhibition of multiple enkephalinases provides a clear demonstration of the principle that protecting endogenous analgesic peptides can lead to profound physiological effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of the endogenous opioid system. The insights gained from studies with this compound continue to pave the way for the development of a new generation of analgesics with potentially improved efficacy and safety profiles.

References

- 1. Effects of the potent analgesic enkephalin-catabolizing enzyme inhibitors RB101 and this compound on respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. maze.conductscience.com [maze.conductscience.com]

Kelatorphan's Pervasive Influence on Neuropeptide Metabolism: A Technical Guide Beyond Enkephalins

For Immediate Release

A deep dive into the multifaceted enzymatic inhibition of kelatorphan reveals significant implications for a broad spectrum of neuropeptidergic signaling pathways, extending far beyond its well-established role in enkephalin preservation. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's effects on the metabolism of critical neuropeptides, including substance P, atrial natriuretic peptide (ANP), neurotensin, and bradykinin.

This compound, a potent dual inhibitor of neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (APN), has long been recognized for its profound analgesic effects stemming from the prevention of enkephalin degradation.[1] However, the enzymes targeted by this compound are responsible for the metabolism of a wide array of physiologically active peptides. This guide synthesizes the current understanding of this compound's broader impact, presenting quantitative data, detailed experimental methodologies, and visual representations of the intricate molecular interactions at play.

Quantitative Analysis of this compound's Enzymatic Inhibition

This compound exhibits potent inhibitory activity against several key peptidases involved in neuropeptide metabolism. The following table summarizes the available quantitative data on its inhibitory constants (Ki) and 50% inhibitory concentrations (IC50).

| Enzyme Target | Neuropeptide Substrate(s) | This compound Ki | This compound IC50 | References |

| Neutral Endopeptidase (NEP/Enkephalinase) | Enkephalins, Substance P, ANP, Bradykinin, Neurotensin | 1.4 nM | [1] | |

| Aminopeptidase N (APN) | Enkephalins | 7 µM | 0.4 µM | [1][2] |

| Dipeptidyl Peptidase III (DPP3) | Enkephalins | 2 nM | [1] | |

| Angiotensin-Converting Enzyme (ACE) | Enkephalins, Bradykinin | [3] |

Note: Specific Ki or IC50 values for this compound's inhibition of the degradation of substance P, neurotensin, and ANP are not extensively reported in the currently available literature. The effect is inferred from its potent inhibition of NEP, a primary degrading enzyme for these peptides.

Impact on Neuropeptide Systems Beyond Enkephalins

Substance P

Substance P, a key mediator of pain transmission and neurogenic inflammation, is primarily degraded by NEP.[4] Inhibition of NEP by this compound is expected to potentiate and prolong the biological actions of substance P. However, in vivo studies have revealed a more complex interaction. One study demonstrated that this compound was less effective than the more selective NEP inhibitor, thiorphan, in increasing the overflow of substance P-like immunoreactivity from rat substantia nigra slices.[4] This suggests that by also preventing the degradation of enkephalins, this compound may trigger an opioid-mediated negative feedback loop that inhibits substance P release.[4]

Atrial Natriuretic Peptide (ANP)

ANP, a cardiac hormone crucial for regulating blood pressure and volume, is also a substrate for NEP.[5] By inhibiting NEP, this compound has the potential to increase circulating levels of ANP, thereby enhancing its natriuretic, diuretic, and vasodilatory effects. While direct studies quantifying the effect of this compound on ANP half-life are limited, research on other NEP inhibitors has demonstrated their ability to significantly elevate plasma ANP levels and potentiate its physiological effects.[5]

Neurotensin

Bradykinin

Bradykinin, a potent inflammatory mediator and vasodilator, is degraded by multiple enzymes, including NEP and angiotensin-converting enzyme (ACE).[7] As this compound inhibits both of these enzymes, it is poised to have a significant impact on bradykinin metabolism, leading to its accumulation and potentiation of its effects.[3][7] This dual inhibition is a key consideration in the development of drugs targeting these enzymatic pathways.

Other Neuropeptides

The broad inhibitory profile of this compound suggests potential effects on other neuropeptides metabolized by NEP and APN, such as neurokinin A , neuropeptide Y , somatostatin , and cholecystokinin (CCK) .[8][9][10][11] However, specific studies investigating the impact of this compound on the metabolism of these peptides are currently lacking. There is no direct evidence to suggest that this compound inhibits endothelin-converting enzyme (ECE) .[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound's modulation of neuropeptide metabolism and a typical experimental workflow for studying these effects.

Caption: this compound's multi-enzyme inhibition and its downstream effects.

Caption: In vitro neuropeptide degradation assay workflow.

Detailed Experimental Protocols

In Vitro Neuropeptide Degradation Assay

This protocol provides a framework for assessing the in vitro degradation of a neuropeptide (e.g., Substance P) by a tissue preparation (e.g., brain homogenate) and the inhibitory effect of this compound.

1. Materials:

- Neuropeptide standard (e.g., Substance P)

- This compound

- Tissue of interest (e.g., rat striatum)

- Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

- Reaction termination solution (e.g., 1 M HCl)

- High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

- Mobile phase for HPLC (e.g., gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

- Detector for HPLC (e.g., UV-Vis or mass spectrometer)

2. Tissue Preparation:

- Dissect the tissue of interest on ice.

- Homogenize the tissue in ice-cold homogenization buffer.

- Centrifuge the homogenate at a low speed to remove cellular debris.

- Collect the supernatant containing the enzyme activity. Determine the protein concentration of the supernatant.

3. Incubation:

- Prepare reaction tubes containing the tissue homogenate (a fixed amount of protein), the neuropeptide substrate at a known concentration, and varying concentrations of this compound (or vehicle control).

- Incubate the tubes at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

4. Reaction Termination and Sample Preparation:

- Stop the enzymatic reaction by adding the termination solution.

- Centrifuge the samples at high speed to precipitate proteins.

- Collect the supernatant for HPLC analysis.

5. HPLC Analysis:

- Inject a defined volume of the supernatant onto the HPLC system.

- Separate the intact neuropeptide from its degradation products using a suitable gradient elution.

- Detect and quantify the peaks corresponding to the intact neuropeptide and its metabolites.

6. Data Analysis:

- Calculate the rate of neuropeptide degradation in the absence and presence of different concentrations of this compound.

- Determine the IC50 value of this compound for the inhibition of neuropeptide degradation by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Microdialysis for Neuropeptide Measurement

This protocol outlines a method for measuring extracellular neuropeptide levels in a specific brain region of a living animal following the administration of this compound.

1. Materials:

- Anesthetized animal (e.g., rat)

- Stereotaxic apparatus

- Microdialysis probe

- Perfusion pump

- Artificial cerebrospinal fluid (aCSF)

- This compound solution for administration (e.g., intracerebroventricular injection)

- Fraction collector

- Analytical method for neuropeptide quantification (e.g., radioimmunoassay or LC-MS/MS)

2. Surgical Procedure:

- Anesthetize the animal and place it in the stereotaxic apparatus.

- Implant the microdialysis probe into the brain region of interest.

3. Microdialysis Sampling:

- Perfuse the microdialysis probe with aCSF at a low, constant flow rate.

- Collect dialysate samples at regular intervals into a fraction collector.

- Establish a baseline of neuropeptide levels.

4. This compound Administration:

- Administer this compound to the animal through the desired route (e.g., i.c.v. injection).

5. Post-Treatment Sampling:

- Continue collecting dialysate samples to monitor the change in extracellular neuropeptide concentrations over time.

6. Sample Analysis:

- Quantify the neuropeptide concentration in each dialysate fraction using a highly sensitive analytical method.

7. Data Analysis:

- Plot the neuropeptide concentration as a function of time before and after this compound administration to determine the effect of the inhibitor on extracellular neuropeptide levels.

Conclusion

The evidence strongly indicates that this compound's pharmacological profile extends significantly beyond its effects on the enkephalinergic system. As a potent inhibitor of key metallopeptidases, this compound has the capacity to modulate the signaling of a diverse range of neuropeptides, including substance P, ANP, neurotensin, and bradykinin. This broad-spectrum activity presents both therapeutic opportunities and challenges. A thorough understanding of these multifaceted effects is paramount for the rational design and development of future therapeutics targeting neuropeptide metabolism. Further research is warranted to elucidate the precise quantitative impact of this compound on these non-enkephalin neuropeptide pathways and to explore the full therapeutic potential of this powerful enzymatic inhibitor.

References

- 1. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutral endopeptidase inhibition augments vascular actions of bradykinin in patients treated with angiotensin-converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Enkephalinase is involved in the degradation of endogenous substance P released from slices of rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protection of atrial natriuretic factor against degradation: diuretic and natriuretic responses after in vivo inhibition of enkephalinase (EC 3.4.24.11) by acetorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutral endopeptidase 24.11 (enkephalinase) and related regulators of peptide hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Somatostatin inhibits CCK release by inhibiting secretion and action of CCK-releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatostatin is released in response to cholecystokinin by activation of type A CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endopeptidase-24.11 is the integral membrane peptidase initiating degradation of somatostatin in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholecystokinin (CCK) regulates somatostatin secretion through both the CCK-A and CCK-B/gastrin receptors in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endothelin-3-converting enzyme activity of the KEL1 and KEL6 phenotypes of the Kell blood group system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Endothelin-converting enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Symphony of Analgesia: An In-depth Guide to the Structure-Activity Relationship of Kelatorphan and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kelatorphan, a potent dual inhibitor of the enkephalin-degrading enzymes neutral endopeptidase (NEP) and aminopeptidase N (APN), represents a cornerstone in the development of non-addictive analgesics. By preventing the breakdown of endogenous enkephalins, this compound effectively enhances the body's natural pain management system. This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of this compound and its analogs. We delve into the critical structural motifs required for potent enzymatic inhibition and in vivo analgesic activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. This document aims to serve as a critical resource for researchers and professionals engaged in the design and development of next-generation enkephalinase inhibitors.

Introduction: The Enkephalin System and the Rationale for Inhibition

Endogenous opioid peptides, primarily the enkephalins (Met-enkephalin and Leu-enkephalin), are key modulators of pain perception. However, their therapeutic potential is limited by their rapid degradation in the synaptic cleft by a concert of metallopeptidases. The primary enzymes responsible for enkephalin catabolism are neutral endopeptidase (NEP, also known as neprilysin), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3).[1][2]

This compound emerged as a powerful tool in pain research due to its ability to potently and comprehensively inhibit these enkephalin-degrading enzymes.[3] Its structure, N-[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-alanine, incorporates key pharmacophoric elements that interact with the active sites of these enzymes. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of improved analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Core Structural Features and Key Interactions

The fundamental structure of this compound can be dissected into three key regions that dictate its inhibitory activity:

-

Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is a critical component, acting as a bidentate ligand that chelates the essential zinc ion within the active site of the metallopeptidases.[4] This interaction is fundamental to the inhibitory mechanism of this compound and many of its analogs.

-

P1' Residue: The benzyl group of the 2-benzyl-4-(hydroxyamino)-4-oxobutanoyl moiety occupies the S1' hydrophobic pocket of the enzymes. This interaction significantly contributes to the binding affinity.

-

P2' Residue: The C-terminal L-alanine residue interacts with the S2' subsite of the enzymes. Modifications to this residue have been a primary focus of SAR studies to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro inhibitory potencies of this compound and a series of its analogs with modifications at the C-terminal (P2') position against key enkephalin-degrading enzymes.

Table 1: In Vitro Inhibitory Potency (IC50, nM) of this compound and C-Terminal Analogs against Enkephalin-Degrading Enzymes [5]

| Compound | R1 | R2 | NEP (IC50, nM) | APN (IC50, nM) | DPP (IC50, nM) |

| This compound | H | CH3 | 1.8 | 800 | 3.5 |

| 1a | H | H | 1.5 | >100,000 | 1.8 |

| 2a | H | CH2CH3 | 1.2 | 1,200 | 2.5 |

| 3a | H | CH(CH3)2 | 1.0 | 2,500 | 2.0 |

| 4a | H | CH2CH(CH3)2 | 0.8 | 8,000 | 1.5 |

| 5a | H | CH2Ph | 0.5 | 150 | 1.0 |

| 6a | H | (CH2)2COOH | 2.5 | >100,000 | 4.0 |

| 7A | CH2Ph | H | 0.6 | 20 | 1.2 |

| 8A | Ph | H | 0.7 | 15 | 1.5 |

Data sourced from Fournié-Zaluski et al. (1985).[5]

Table 2: In Vivo Analgesic Activity of this compound and Analogs in the Mouse Hot Plate Test [5]

| Compound | Analgesic Activity (ED50, µg, i.c.v.) |

| This compound | 10 |

| 7A | 5 |

| 8A | 4 |

Data sourced from Fournié-Zaluski et al. (1985).[5]

Analysis of Structure-Activity Relationships

The data presented in the tables reveals several key SAR trends for C-terminal modifications of this compound:

-

P2' Side Chain: Increasing the length and hydrophobicity of the P2' side chain generally leads to enhanced inhibition of NEP and DPP. For instance, analogs with isobutyl (4a) and benzyl (5a) side chains exhibit sub-nanomolar IC50 values for NEP.

-

Aromaticity at P2': The introduction of an aromatic ring in the P2' position, as seen in compounds 7A and 8A , significantly improves the inhibitory potency against APN, with IC50 values dropping into the low nanomolar range.[5] This suggests a favorable interaction of the aromatic moiety with a corresponding subsite in APN.

-

Stereochemistry: The stereochemistry of the C-terminal amino acid is crucial for potent inhibition. The L-configuration is generally preferred.

-

In Vivo Correlation: The enhanced in vitro potencies of analogs 7A and 8A against all three enzymes translate to improved in vivo analgesic activity, as demonstrated by their lower ED50 values in the hot plate test compared to this compound.[5]

Experimental Protocols

Enzyme Inhibition Assays

This protocol is adapted from a generic fluorometric NEP assay.

-

Reagents:

-

NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

Recombinant human NEP enzyme

-

Fluorogenic NEP substrate (e.g., Abz-RGFK(Dnp)-OH)

-

Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in NEP Assay Buffer.

-

In a 96-well black microplate, add the NEP enzyme solution.

-

Add the test compound dilutions or vehicle control to the wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the fluorogenic NEP substrate to all wells.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm for 30-60 minutes at 37°C.

-

The rate of substrate cleavage is proportional to the NEP activity.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This protocol is based on commercially available APN assay kits.

-

Reagents:

-

APN Assay Buffer

-

Recombinant human APN enzyme

-

Fluorogenic APN substrate (e.g., L-Alanine-7-amido-4-methylcoumarin)

-

Test compounds.

-

-

Procedure:

-

Follow a similar procedure as the NEP inhibition assay, preparing serial dilutions of the test compounds.

-

In a 96-well plate, add the APN enzyme and the test compounds.

-

Pre-incubate at 37°C.

-

Start the reaction by adding the fluorogenic APN substrate.

-

Measure the fluorescence intensity kinetically (e.g., Ex/Em = 380/460 nm).

-

Calculate IC50 values from the dose-response curve.

-

This protocol is based on commercially available DPP3 assay kits.

-

Reagents:

-

DPP3 Assay Buffer

-

Recombinant human DPP3 enzyme

-

Fluorogenic DPP3 substrate (e.g., Arg-Arg-AMC)

-

Test compounds.

-

-

Procedure:

-

Similar to the other enzyme assays, prepare dilutions of the test compounds.

-

In a 96-well plate, combine the DPP3 enzyme and the test compounds.

-

After a pre-incubation period at 37°C, add the fluorogenic DPP3 substrate.

-

Monitor the increase in fluorescence over time (e.g., Ex/Em = 380/460 nm).

-

Determine the IC50 values from the resulting inhibition curves.

-

In Vivo Analgesic Assay: Hot Plate Test

The hot plate test is a classic method to assess the central analgesic effects of drugs.

-

Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.

-

Animals: Male Swiss-Webster mice (or other suitable rodent strain).

-

Procedure:

-

Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

-

Set the hot plate surface temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).

-

Administer the test compounds (this compound or its analogs) or vehicle control via the desired route (e.g., intracerebroventricularly, i.c.v., for compounds that do not cross the blood-brain barrier).

-

At a predetermined time after drug administration, place each mouse individually on the hot plate.

-

Start a stopwatch immediately and observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.

-

Record the latency (in seconds) for the first clear nociceptive response.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

-

The increase in latency to the nociceptive response compared to the vehicle-treated group is a measure of the analgesic effect.

-

Calculate the ED50 (the dose that produces a maximal possible effect in 50% of the animals) for each compound.

-

Visualizing the Mechanisms and Processes

Enkephalin Degradation and Inhibition Pathway

Caption: Enkephalin degradation pathway and the inhibitory action of this compound.

Experimental Workflow for SAR Studies

Caption: Experimental workflow for the SAR study of this compound analogs.

Conclusion and Future Directions

The structural activity relationship of this compound and its analogs provides a clear roadmap for the design of potent enkephalinase inhibitors. The key takeaways from this guide are:

-

The hydroxamic acid moiety is a crucial zinc-binding group.

-

The P1' benzyl group provides essential hydrophobic interactions.

-

Modifications at the C-terminal P2' position can significantly modulate potency and selectivity, with larger hydrophobic and aromatic groups generally favoring inhibition.

Future research in this area should focus on:

-

Improving Pharmacokinetics: this compound itself has poor blood-brain barrier penetration. The design of analogs with improved bioavailability and CNS penetration is a critical next step for therapeutic development.

-

Exploring Alternative Zinc-Binding Groups: While effective, hydroxamic acids can have metabolic liabilities. Investigating alternative ZBGs could lead to inhibitors with improved safety profiles.[4]

-

Targeting Specific Enzyme Isoforms: A deeper understanding of the structural differences between the active sites of NEP, APN, and DPP3 could enable the design of isoform-selective inhibitors, which may offer a more nuanced therapeutic approach.

By leveraging the foundational SAR knowledge of this compound, the scientific community is well-positioned to develop novel and effective non-opioid analgesics to address the significant unmet medical need in pain management.

References

- 1. Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 3. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New this compound-related inhibitors of enkephalin metabolism: improved antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Kelatorphan's Impact on Nociception and Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kelatorphan, a potent and comprehensive inhibitor of multiple enkephalin-degrading enzymes, has demonstrated significant promise in the modulation of nociception and pain pathways. By preventing the breakdown of endogenous enkephalins, this compound effectively enhances the body's natural pain-relief mechanisms. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on pain perception, and the experimental methodologies used to elucidate its analgesic properties. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel analgesic therapies.

Mechanism of Action: Inhibition of Enkephalin Degradation

This compound exerts its analgesic effects by inhibiting several key enzymes responsible for the catabolism of endogenous enkephalins.[1] These opioid peptides play a crucial role in pain modulation.[2] The primary targets of this compound include:

-

Neutral Endopeptidase (NEP) , also known as enkephalinase.

-

Aminopeptidase N (APN) .

-

Dipeptidyl Peptidase III (DPP3) .

-

Angiotensin-Converting Enzyme (ACE) .[1]

By blocking these enzymes, this compound increases the synaptic concentration and prolongs the action of enkephalins, leading to enhanced activation of opioid receptors and subsequent antinociceptive effects.

Quantitative Data on this compound's Efficacy

The potency of this compound has been quantified through various in vitro and in vivo studies.

Table 1: Inhibitory Activity of this compound against Enkephalin-Degrading Enzymes

| Enzyme | Inhibition Constant (Ki) | IC50 | Source |

| Neutral Endopeptidase (NEP) / Enkephalinase | 1.4 nM | [3] | |

| Dipeptidylaminopeptidase (Gly2-Gly3 cleaving) | 2 nM | [3] | |

| Aminopeptidase Activity | 7 µM | [3] | |

| Minor Aminopeptidase Activity (resembling Aminopeptidase M) | 4 x 10⁻⁷ M | [4] |

Table 2: Analgesic Potency of this compound in Animal Models

| Experimental Model | Administration Route | This compound Dose | Observation | Source |

| Mice | Intracerebroventricular (i.c.v.) | 50 µg (co-administered with [Met⁵]enkephalin) | Potentiated the analgesic effect of [Met⁵]enkephalin by 50,000 times (ED50 ≈ 10 ng).[1][3] | [1][3] |

| Normal Rats | Intravenous (i.v.) | 2.5 mg/kg | Produced potent antinociceptive effects, comparable to 1 mg/kg i.v. morphine.[5] | [5] |

| Arthritic Rats | Intravenous (i.v.) | 2.5 mg/kg | Raised vocalization threshold by 244% (compared to 144% in normal rats).[5] | [5] |

| Mononeuropathic Rats | Intravenous (i.v.) | 10 mg/kg | Produced a significant antinociceptive effect.[6] | [6] |

| Mononeuropathic Rats | Intravenous (i.v.) | 15 mg/kg | Antinociceptive effect plateaued at this dose.[6] | [6] |

Table 3: Role of Opioid Receptors in this compound-Mediated Analgesia

| Antagonist | Receptor Target | Effect on this compound (10 mg/kg i.v.) Analgesia in Mononeuropathic Rats | Source |

| Naloxone (0.1 mg/kg) | Non-selective opioid | Completely prevented the effect.[6] | [6] |

| Naltrindole (1 mg/kg) | Delta-opioid | Reduced the effect by 75%.[6] | [6] |

| Nor-binaltorphimine (1 mg/kg) | Kappa-opioid | Reduced the effect by 50% (contralateral paw only).[6] | [6] |

Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Mechanism of Action

Caption: this compound inhibits enzymes that degrade enkephalins, increasing their availability to bind to opioid receptors.

Diagram 2: Experimental Workflow for Assessing Antinociception

Caption: A typical experimental workflow to evaluate the antinociceptive effects of this compound in rodent models.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature.[5][6]

Animal Models

-

Species: Male Sprague-Dawley rats or mice are commonly used.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Neuropathic Pain Model (Mononeuropathy): As described in studies like Lee et al. (1994), a peripheral unilateral mononeuropathy can be induced by creating a chronic constriction of the common sciatic nerve.[6]

-

Inflammatory Pain Model (Arthritis): Freund's adjuvant-induced arthritis is a common model, as used in studies by Kayser et al. (1989).[5]

Drug Administration

-

Intravenous (i.v.) Injection: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the tail vein. Doses typically range from 2.5 to 15 mg/kg.[5][6]

-

Intracerebroventricular (i.c.v.) Injection: For central administration, animals are anesthetized and placed in a stereotaxic frame. A cannula is implanted into a lateral ventricle of the brain. This compound is then infused directly into the cerebrospinal fluid. This method is necessary as this compound does not readily cross the blood-brain barrier.[1]

Assessment of Nociception

-

Paw Pressure Test (Randall-Selitto Test):

-

The animal is gently restrained.

-

A device that applies a linearly increasing mechanical force is placed on the dorsal surface of the hind paw.

-

The pressure at which the rat vocalizes or withdraws its paw is recorded as the nociceptive threshold.

-

Measurements are taken before and at various time points after drug administration.

-

The antinociceptive effect is often expressed as the percentage increase in the vocalization threshold compared to baseline.[5]

-

-

Hot Plate Test:

-

The animal is placed on a metal surface maintained at a constant temperature (e.g., 55°C).

-

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time is established to prevent tissue damage.

-

Measurements are taken before and after drug administration.

-

Discussion and Future Directions

This compound's ability to amplify the endogenous opioid system presents a compelling alternative to the direct administration of exogenous opioids. Its efficacy in both neuropathic and inflammatory pain models suggests a broad therapeutic potential.[5][6] The naloxone-reversible nature of its effects confirms the opioid-mediated mechanism of action.[5]

Future research should focus on the development of this compound analogs with improved pharmacokinetic properties, particularly the ability to cross the blood-brain barrier, which would enable less invasive routes of administration for systemic pain relief.[1] Furthermore, long-term studies are needed to evaluate the potential for tolerance and dependence associated with chronic administration of enkephalinase inhibitors. The differential involvement of mu, delta, and kappa opioid receptors in this compound's analgesia warrants further investigation to tailor treatments for specific pain modalities and to minimize potential side effects.[6]

Conclusion

This compound stands out as a powerful tool for modulating nociception by preventing the degradation of endogenous enkephalins. The quantitative data from numerous studies robustly support its potent analgesic effects. The detailed experimental protocols and pathways outlined in this guide provide a solid foundation for further research and development in the field of non-traditional opioid-based analgesics. The continued exploration of enkephalinase inhibitors like this compound holds significant promise for the future of pain management.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Analgesic effects of this compound, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo effects of this compound on enkephalin metabolism in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent antinociceptive effects of this compound (a highly efficient inhibitor of multiple enkephalin-degrading enzymes) systemically administered in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antinociceptive effect of systemic this compound, in mononeuropathic rats, involves different opioid receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Kelatorphan in Rodents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kelatorphan is a potent and comprehensive inhibitor of the primary enzymes responsible for the degradation of endogenous enkephalins, including neutral endopeptidase (NEP), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3).[1] By preventing the breakdown of enkephalins, this compound effectively enhances and prolongs their analgesic and other neuromodulatory effects. Due to its inability to cross the blood-brain barrier, direct administration into the central nervous system, such as via intracerebroventricular (ICV) injection, is necessary to study its central effects.[1]

These application notes provide a detailed protocol for the ICV administration of this compound in rodents, including surgical procedures for cannula implantation, drug preparation, and injection, as well as an overview of its mechanism of action and expected outcomes.

Mechanism of Action

This compound exerts its effects by inhibiting the enzymes that catabolize enkephalins.[1] This leads to an accumulation of endogenous enkephalins in the synaptic cleft, thereby increasing the activation of opioid receptors, primarily the delta-opioid and mu-opioid receptors.[2][3] The activation of these G-protein coupled receptors initiates downstream signaling cascades that typically result in neuronal inhibition, leading to effects such as analgesia.

Data Presentation

This compound Inhibitory Activity

| Enzyme Target | Inhibition Constant (K_i) |

| Neutral Endopeptidase (NEP) | 1.4 nM |

| Dipeptidyl Peptidase III (DPP3) | 2 nM |

| Aminopeptidase N (APN) | 7 µM |

| Data obtained from in vitro studies.[4] |

In Vivo Analgesic Potentiation in Mice

| Treatment | ED₅₀ for Analgesia |

| [Met⁵]enkephalin + this compound (50 µg) | ~10 ng |

| ICV co-administration in mice. This compound potentiated the analgesic effect of [Met⁵]enkephalin by approximately 50,000 times.[4] |

Behavioral Effects in Rats

| Administration Route | Dose | Behavioral Outcome |

| Intracerebroventricular (ICV) | 70 nmol | Increased intracranial self-stimulation |

| Intra-nucleus accumbens | 35 nmol | Decreased intracranial self-stimulation |

| These findings suggest that this compound's modulation of the mesolimbic dopamine system is dependent on the site of action.[5] |

Experimental Protocols

Part 1: Stereotaxic Surgery for Guide Cannula Implantation

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent. All procedures should be performed under aseptic conditions.

Materials:

-

Stereotaxic apparatus

-

Anesthesia system (e.g., isoflurane vaporizer)

-

Heating pad to maintain body temperature

-

Surgical tools (scalpel, forceps, hemostats, drill, etc.)

-

Guide cannula (26-gauge for mice, 22-gauge for rats)

-

Dummy cannula

-

Skull screws

-

Dental cement

-

Suture kit or wound clips

-

Antiseptic solution (e.g., Betadine, 70% ethanol)

-

Analgesics (e.g., buprenorphine, carprofen)

-

Ophthalmic ointment

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rodent using isoflurane (4-5% for induction, 1-2% for maintenance).

-

Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

-

Shave the fur from the scalp and clean the area with antiseptic solution.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Administer a pre-operative analgesic as per institutional guidelines.

-

Secure the animal in the stereotaxic frame, ensuring the head is level.

-

-

Surgical Incision and Skull Exposure:

-

Make a midline incision on the scalp to expose the skull.

-

Retract the skin and remove the periosteum to visualize the bregma and lambda landmarks.

-

-

Determination of Cannulation Site:

-

Using a stereotaxic atlas, determine the coordinates for the lateral ventricle. Typical coordinates relative to bregma are:

-

Mouse: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 mm

-

Rat: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm

-

-

-

Craniotomy and Screw Placement:

-

Drill a small hole at the determined coordinates for the cannula.

-

Drill 2-3 additional holes for the placement of skull screws, which will anchor the dental cement.

-

-

Cannula Implantation:

-

Slowly lower the guide cannula to the target DV coordinate.

-

Apply a thin layer of dental cement over the exposed skull, around the base of the cannula and the screws.

-

Once the cement has hardened, insert the dummy cannula to keep the guide cannula patent.

-

-

Post-operative Care:

-

Suture the scalp incision or use wound clips.

-

Administer post-operative analgesics and fluids (e.g., sterile saline, subcutaneously) as needed.

-

House the animal individually and monitor its recovery closely for at least 7 days before commencing experiments.

-

Part 2: Intracerebroventricular (ICV) Injection of this compound

Materials:

-

This compound

-

Vehicle (e.g., sterile 0.9% saline or artificial cerebrospinal fluid)

-

Internal cannula/injector (sized to extend slightly beyond the guide cannula)

-

Polyethylene (PE) tubing

-

Microsyringe (e.g., Hamilton syringe)

-

Infusion pump (optional, for controlled infusion rate)

Procedure:

-

This compound Solution Preparation:

-

Dissolve this compound in the chosen vehicle to the desired concentration. Gentle warming or sonication may aid in dissolution. It is recommended to prepare the solution fresh on the day of the experiment.

-

Filter-sterilize the solution through a 0.22 µm syringe filter.

-

-

Injection Procedure:

-

Gently restrain the conscious animal. For mice, this can often be done by hand. For rats, allowing them to remain in their home cage can minimize stress.

-

Remove the dummy cannula from the guide cannula.

-

Connect the internal cannula to the microsyringe via PE tubing.

-

Draw the this compound solution into the syringe and tubing, ensuring there are no air bubbles.

-

Insert the internal cannula into the guide cannula until it is fully seated.

-

Inject the desired volume of the solution. Recommended volumes and rates are:

-

Mouse: 1-5 µl at a rate of 0.5-1 µl/min.

-

Rat: 5-10 µl at a rate of 1 µl/min.

-

-

Leave the internal cannula in place for an additional minute after the injection to minimize backflow.

-

Slowly withdraw the internal cannula and replace it with the dummy cannula.

-

Return the animal to its home cage and monitor for any adverse reactions.

-

Visualizations

Enkephalin Signaling Pathway

Caption: Enkephalin signaling pathway and the action of this compound.

Experimental Workflow for ICV Injection of this compound

Caption: Experimental workflow for ICV injection of this compound in rodents.

References

- 1. Delta Opioid Receptors and Enkephalinergic Signaling within Locus Coeruleus Promote Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]

- 4. medschool.co [medschool.co]

- 5. This compound, a potent enkephalinases inhibitor, presents opposite properties when injected intracerebroventricularly or into the nucleus accumbens on intracranial self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: In Vivo Microdialysis for Measuring Enkephalin Levels with Kelatorphan

Introduction